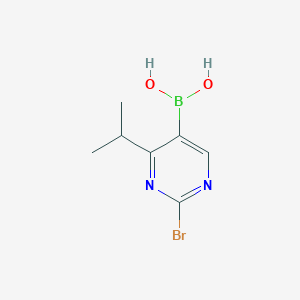
(2-Bromo-4-isopropylpyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-4-isopropylpyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C7H10BBrN2O2 and a molecular weight of 244.88 g/mol . Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-isopropylpyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which involves the reaction of an aryl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out at elevated temperatures (e.g., 80-100°C) under an inert atmosphere.
Industrial Production Methods
Industrial production of boronic acids often employs continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions and can significantly reduce reaction times . The use of automated systems and acoustic dispensing technology can further streamline the synthesis process, enabling the rapid production of large libraries of boronic acid derivatives .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-isopropylpyrimidin-5-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction forms carbon-nitrogen or carbon-oxygen bonds by coupling the boronic acid with an amine or alcohol in the presence of a copper catalyst.
Oxidation: Boronic acids can be oxidized to form the corresponding alcohols or phenols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Bases: Such as potassium acetate or triethylamine, used to facilitate the reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Aryl Amines or Aryl Alcohols: Formed from Chan-Lam coupling.
Scientific Research Applications
(2-Bromo-4-isopropylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Bromo-4-isopropylpyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Isopropylpyrimidine-5-boronic Acid: A structurally similar compound with different substituents.
Borinic Acids: Compounds with two C-B bonds and one B-O bond, displaying different reactivity and properties compared to boronic acids.
Uniqueness
(2-Bromo-4-isopropylpyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the bromine atom and the isopropyl group can affect the electronic properties of the molecule, making it a valuable intermediate in the synthesis of more complex compounds .
Properties
Molecular Formula |
C7H10BBrN2O2 |
|---|---|
Molecular Weight |
244.88 g/mol |
IUPAC Name |
(2-bromo-4-propan-2-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C7H10BBrN2O2/c1-4(2)6-5(8(12)13)3-10-7(9)11-6/h3-4,12-13H,1-2H3 |
InChI Key |
ZWDJIHMEHQZQPE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1C(C)C)Br)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


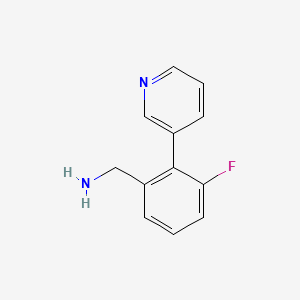
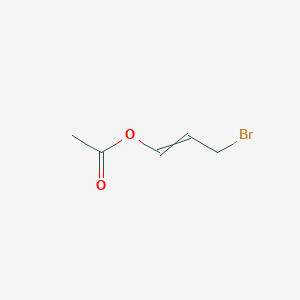
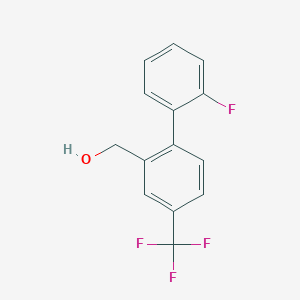
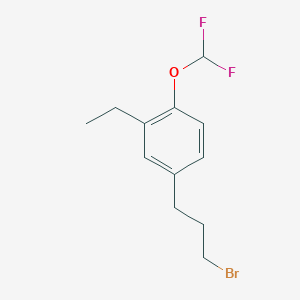
![4-{[(Octyloxy)carbonyl]oxy}benzoic acid](/img/structure/B14067327.png)

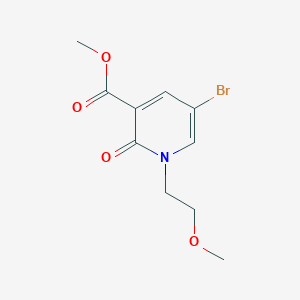
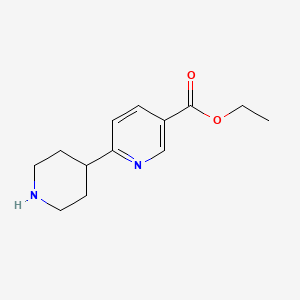
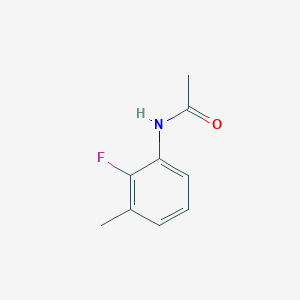
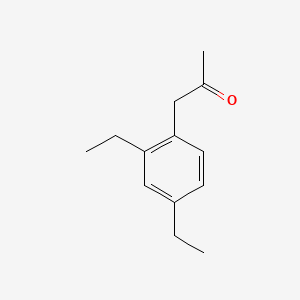
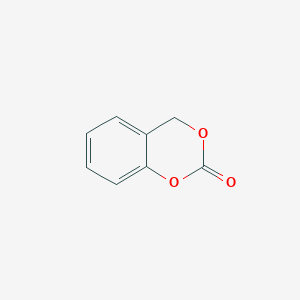
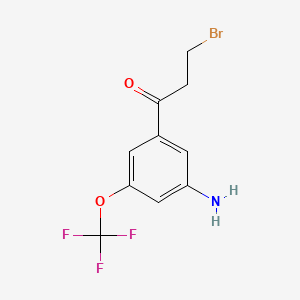

![4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol](/img/structure/B14067390.png)
